1-Pentanone, 3-methyl-1-phenyl-, (S)-

Description

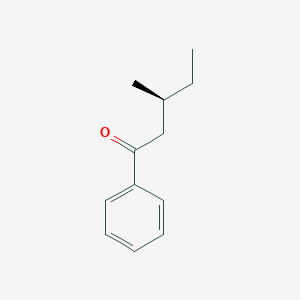

Chemical Structure and Properties 1-Pentanone, 3-methyl-1-phenyl-, (S)- (IUPAC name: (S)-3-methyl-1-phenylpentan-1-one) is a chiral ketone with the molecular formula C₁₁H₁₄O₂ and a molar mass of 178.23 g/mol . Its structure features a phenyl group attached to the carbonyl carbon and a methyl substituent at the third position of the pentanone backbone. The (S)-stereochemistry at the third carbon distinguishes it from its enantiomer, which may influence its physicochemical and biological behavior.

Properties

CAS No. |

20659-68-1 |

|---|---|

Molecular Formula |

C12H16O |

Molecular Weight |

176.25 g/mol |

IUPAC Name |

(3S)-3-methyl-1-phenylpentan-1-one |

InChI |

InChI=1S/C12H16O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1 |

InChI Key |

LNVGEESKMXEWAR-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@H](C)CC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Pentanone, 3-methyl-1-phenyl-, (S)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with 3-methyl-1-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ketone with high selectivity for the (S)-enantiomer when chiral catalysts or chiral auxiliaries are used.

Industrial production methods often involve the use of enantioselective catalytic hydrogenation of prochiral ketones or the use of biocatalysts such as enzymes to achieve high enantiomeric purity. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Pentanone, 3-methyl-1-phenyl-, (S)- undergoes various chemical reactions typical of ketones. These include:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or diethyl ether. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Pentanone, 3-methyl-1-phenyl-, (S)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Pentanone, 3-methyl-1-phenyl-, (S)- exerts its effects involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds and interact with nucleophilic sites on enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as a precursor in drug synthesis or its interaction with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 1-Pentanone Derivatives

Key Observations :

- Polar Substituents: The hydroxyl group in 1-(4-hydroxyphenyl)-3-methyl-1-pentanone introduces hydrogen-bonding capability, affecting solubility and acidity .

- Pharmacological Modifications: Amino-substituted derivatives (e.g., MAPP and propylamino analog) exhibit structural similarities to psychoactive cathinones but show reduced receptor activity in studies .

Physicochemical Properties

Table 2: Thermodynamic and Physical Properties

*Calculated using Joback method ; †Estimated based on alkyl chain branching; ‡Lower logP due to methoxy polarity.

Key Observations :

- The 3-methyl group in the target compound likely reduces volatility compared to linear-chain analogs (e.g., 1-phenyl-1-pentanone) due to increased molecular branching.

- Methoxy and hydroxyl substituents decrease logP values, suggesting improved aqueous solubility compared to the non-polar parent compound .

Key Observations :

- Amino-substituted derivatives (e.g., MAPP) show minimal nAChR activity, suggesting that substituent position and type critically modulate receptor interactions .

- Synthetic cathinones like 4-MPD and alpha-PVP demonstrate that arylalkylketone backbones with basic amino groups are pivotal for CNS stimulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.